molecular formula C12H15NO2 B6601180 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 51942-46-2

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No. B6601180
CAS RN: 51942-46-2
M. Wt: 205.25 g/mol
InChI Key: VMEVMTWADQBDIT-UHFFFAOYSA-N
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Description

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol (TMPO) is a chemical compound that has a variety of uses in scientific research. It is a versatile compound that can be used in a number of different applications.

Scientific Research Applications

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol has a number of applications in scientific research. It has been used as a ligand for transition metal complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of heterocyclic compounds. It has also been used as a reagent for the synthesis of biologically active compounds, such as drugs, and as a reagent for the synthesis of polymers.

Mechanism of Action

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is a versatile compound that can be used in a variety of ways. It can act as a ligand for transition metal complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of heterocyclic compounds. It can also act as a reagent for the synthesis of biologically active compounds, such as drugs, and as a reagent for the synthesis of polymers.
Biochemical and Physiological Effects
3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol has been used in a number of studies to investigate its biochemical and physiological effects. In one study, 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol was found to inhibit the growth of human cancer cells in vitro. In another study, 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol was found to inhibit the growth of human cancer cells in vivo. In addition, 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol has been found to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol has a number of advantages and limitations for lab experiments. One advantage of using 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is that it is relatively inexpensive and easy to obtain. Another advantage is that it is a versatile compound that can be used in a variety of ways. However, one limitation of using 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is that it is not very stable, so it must be handled carefully and stored properly.

Future Directions

There are a number of potential future directions for the use of 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol. For example, it could be used in the development of new drugs or as a reagent for the synthesis of polymers. It could also be used as a ligand for transition metal complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of heterocyclic compounds. In addition, 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol could be used to investigate its biochemical and physiological effects, such as its anti-inflammatory and antioxidant properties. Finally, 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol could be used in the development of new materials, such as nanomaterials, and in the development of new technologies, such as nanotechnologies.

Synthesis Methods

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol can be synthesized in a variety of ways. One method involves the reaction of 4-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol (MPO) with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction yields 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol in a yield of approximately 80%. Another method involves the reaction of MPO with trimethylsilyl bromide in the presence of a base such as triethylamine. This reaction yields 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol in a yield of approximately 70%.

properties

IUPAC Name

3,4,4-trimethyl-5-phenyl-1,2-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-11(2,3)12(14,15-13-9)10-7-5-4-6-8-10/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEVMTWADQBDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1(C)C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504177
Record name 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol

CAS RN

51942-46-2
Record name 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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